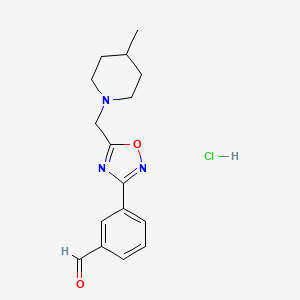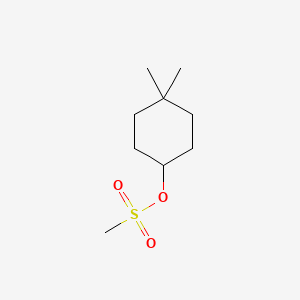
三氟乙酸钇水合物
描述
Yttrium trifluoroacetate hydrate is a fluorinated yttrium compound used in proteomics research . It is also used in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and other additives .
Synthesis Analysis
The thermal decomposition of yttrium trifluoroacetate has been studied under different atmospheres . The first decomposition stage at 310 °C is exothermic and involves the complete removal of carbon (organic part) and the formation of yttrium fluoride . Yttria (Y2O3) is formed at 1200 °C through a slow process controlled by the out diffusion of fluorine that involves the formation of yttrium oxyfluoride as an intermediate .
Molecular Structure Analysis
The molecular formula of Yttrium trifluoroacetate hydrate is C6F9O6Y . The InChI Key is NPATVYPXYMSPKD-UHFFFAOYSA-K .
Chemical Reactions Analysis
The pyrolysis of Yttrium trifluoroacetate hydrate at temperatures up to 1,000 °C, under flowing pure Ar, O2 and O2 saturated with water vapour, was extensively analysed . The formation of HF is observed directly and the existence of a :CF2 diradical is inferred during a trifluoroacetic acid salt decomposition .
Physical And Chemical Properties Analysis
The molecular weight of Yttrium trifluoroacetate hydrate is 427.95 (anhydrous basis) .
科学研究应用
蛋白质组学研究
三氟乙酸钇水合物是一种氟化钇化合物,用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。 该化合物可用于研究蛋白质的结构和相互作用,有助于我们了解生物系统 .
陶瓷制造
该化合物用于陶瓷制造 . 由三氟乙酸钇水合物制成的陶瓷具有独特的性能,例如耐高温和低热膨胀,使其适用于各种应用,包括电子和航空航天 .
玻璃生产
三氟乙酸钇水合物也用于玻璃生产 . 添加钇可以改善玻璃的物理性能,例如其抗热震性和光学性能 .
激光材料
该化合物用于激光材料的生产 . 由于钇基材料具有优异的热性能,因此常用于高功率激光器 .
荧光粉制造
三氟乙酸钇水合物用于荧光粉的制造 . 荧光粉是表现出发光现象的物质,发光现象在多种应用中使用,包括照明、显示和传感器 .
有色金属合金生产
该化合物用于有色金属合金的生产 . 钇可以增强这些合金的机械性能,使其更耐用,更耐磨 .
钢铁添加剂
三氟乙酸钇水合物用作钢铁生产中的添加剂 . 添加钇可以改善钢的性能,例如其强度和抗腐蚀性 .
薄膜沉积
三氟乙酸钇水合物已成功地通过溶胶-凝胶法用于薄膜沉积 . 这在超导YBa2Cu3O7−δ涂层导体(YBCO CC)的合成中特别有用,因为它们抑制了富碳杂质的形成 .
作用机制
Target of Action
Yttrium trifluoroacetate hydrate is primarily used in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and additives . It is also used as a precursor in the synthesis of superconducting YBa2Cu3O7−δ coated conductors .
Mode of Action
The compound undergoes pyrolysis at temperatures up to 1,000 °C . The process involves the formation of HF and the inferred existence of a :CF2 diradical during a trifluoroacetic acid salt decomposition .
Biochemical Pathways
The decomposition of yttrium trifluoroacetate hydrate occurs in several stages . The first stage involves dehydration and the formation of yttrium fluoride . Subsequent stages involve the slow out-diffusion of fluorine, leading to the formation of yttrium oxyfluoride as an intermediate . The final product is yttria (Y2O3), formed at 1200 °C .
Pharmacokinetics
The compound’s transformation into various forms, including yttrium fluoride, yttrium oxyfluoride, and yttria, suggests that its bioavailability may be influenced by these transformations .
Result of Action
The decomposition of yttrium trifluoroacetate hydrate results in the formation of various compounds, including yttrium fluoride, yttrium oxyfluoride, and yttria . These compounds have various applications in the manufacture of ceramics, glass, and other materials .
Action Environment
The decomposition of yttrium trifluoroacetate hydrate is influenced by environmental factors such as temperature and the presence of water . For instance, the presence of water influences the reactions liberating gaseous CF3COOH, CHF3, HF, and SiF4 . The decomposition and hydrolysis temperatures are significantly lower than previously reported, which has implications for sol–gel processing .
安全和危害
未来方向
Yttrium trifluoroacetate hydrate is used in proteomics research and in the manufacture of ceramics, glass, laser materials, phosphor, non-ferrous alloy iron and steel, and other additives . Its future directions could involve further exploration of these applications and potential new uses in related fields.
生化分析
Biochemical Properties
Yttrium trifluoroacetate hydrate plays a significant role in biochemical reactions, particularly in the synthesis of superconducting materials and optical applications. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the synthesis of superconducting yttrium barium copper oxide, yttrium trifluoroacetate hydrate acts as a precursor, facilitating the formation of the desired superconducting phase. The compound’s interaction with trifluoroacetic acid and its derivatives is crucial in maintaining the stability and purity of the final product .
Cellular Effects
Yttrium trifluoroacetate hydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, yttrium trifluoroacetate hydrate can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of yttrium trifluoroacetate hydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their activity and subsequently affecting metabolic pathways. For example, yttrium trifluoroacetate hydrate has been shown to inhibit certain enzymes involved in the degradation of trifluoroacetic acid, leading to an accumulation of the acid and its derivatives in the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of yttrium trifluoroacetate hydrate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals. Long-term exposure to yttrium trifluoroacetate hydrate has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of yttrium trifluoroacetate hydrate vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function and overall health. At higher doses, yttrium trifluoroacetate hydrate can cause toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
Yttrium trifluoroacetate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, yttrium trifluoroacetate hydrate can inhibit enzymes involved in the degradation of trifluoroacetic acid, leading to an accumulation of the acid and its derivatives in the cell .
Transport and Distribution
Within cells and tissues, yttrium trifluoroacetate hydrate is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these transporters and proteins. For example, yttrium trifluoroacetate hydrate can bind to specific receptors on the cell membrane, facilitating its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of yttrium trifluoroacetate hydrate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, yttrium trifluoroacetate hydrate can accumulate in the mitochondria, affecting mitochondrial function and energy production .
属性
IUPAC Name |
2,2,2-trifluoroacetate;yttrium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.H2O.Y/c3*3-2(4,5)1(6)7;;/h3*(H,6,7);1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLNAUKODUVCP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F9O7Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304851-95-4 | |
| Record name | Yttrium trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the thermal stability of Yttrium trifluoroacetate hydrate based on the research paper?
A1: The research paper focuses on understanding the thermal decomposition of Yttrium trifluoroacetate hydrate using in situ IR spectroscopy []. While the exact decomposition pathway is not described in the abstract, this type of study provides valuable insights into the stability of the compound at various temperatures. Understanding the decomposition products and the temperatures at which they form is crucial for applications involving heat treatment or high-temperature processing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1458329.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B1458331.png)

![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1458336.png)


![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1458339.png)
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/structure/B1458341.png)




![1-[(2-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1458351.png)
![N,N-dimethyl-N'-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfuric diamide](/img/structure/B1458352.png)